(1-(4-chlorophenyl)cyclopentyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
(1-(4-chlorophenyl)cyclopentyl)(4-(((1-methyl-1H-imidazol-2-yl)thiomethyl)piperidin-1-yl)methanone: is a complex organic compound featuring a cyclopentyl ring substituted with a 4-chlorophenyl group and a piperidinyl ring substituted with a thiomethyl group and a 1-methyl-1H-imidazol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopentyl and piperidinyl rings. The cyclopentyl ring can be synthesized through a Diels-Alder reaction, while the piperidinyl ring can be constructed via a cyclization reaction. The chlorophenyl group is introduced through a halogenation reaction, and the thiomethyl group is added via a thiolation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiomethyl group can be oxidized to a sulfoxide or sulfone.
Reduction: : The imidazole ring can be reduced to form a different heterocyclic structure.
Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of reduced imidazole derivatives.
Substitution: : Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: : Investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: : Studied for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the cyclopentyl and piperidinyl rings with the chlorophenyl and thiomethyl groups. Similar compounds include:
(1-(4-chlorophenyl)cyclopentyl)methanamine
4-(1-methyl-1H-imidazol-2-yl)benzaldehyde
4-methyl-1-(3-methylbenzoyl)piperidine
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3OS/c1-25-15-12-24-21(25)28-16-17-8-13-26(14-9-17)20(27)22(10-2-3-11-22)18-4-6-19(23)7-5-18/h4-7,12,15,17H,2-3,8-11,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLACPLXTOTPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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